molecular formula C8H8BrNO2 B1520651 3-Bromo-4-(methylamino)benzoic acid CAS No. 1131615-00-3

3-Bromo-4-(methylamino)benzoic acid

Cat. No.: B1520651
CAS No.: 1131615-00-3
M. Wt: 230.06 g/mol
InChI Key: GYQWONZKVFZPDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(methylamino)benzoic acid is a chemical compound used in the synthesis of biphenyl amides, 2-benzazepine-4-acetic acid derivative, as an analog of the potent, nonpeptide GPIIb/IIIa antagonist, O-spiro C-aryl glucosides . It is also used as a catalytic agent and petrochemical additive .


Synthesis Analysis

The 3,4-diaminobenzoic acid (Dbz) linker and, in particular, the 3-amino-4-(methylamino)benzoic acid (MeDbz) linker have recently been applied for the efficient synthesis of various cyclic peptides . These linkers allow the use of standard N-(9-fluorenylmethyloxycarbonyl) (Fmoc) solid-phase peptide synthesis (SPPS) and post-synthesis activation of the linker to give the corresponding N-acyl-benzimidazolinone (Nbz) moiety, which can be used in cyclization reactions .


Molecular Structure Analysis

This compound contains a total of 20 bonds; 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 secondary .


Chemical Reactions Analysis

3-Bromo-4-methylbenzoic acid has been used in the synthesis of biphenyl amides, 2-benzazepine-4-acetic acid derivative, as an analog of the potent, nonpeptide GPIIb/IIIa antagonist, O-spiro C-aryl glucosides . It is also used as a catalytic agent and petrochemical additive .

Scientific Research Applications

Synthesis of Potential Anti-Cancer Agents

Researchers have synthesized a new series of compounds utilizing a common intermediate that resembles 3-Bromo-4-(methylamino)benzoic acid, demonstrating potent anti-cancer activity. These compounds were evaluated for their efficacy against cancer cell lines, with some analogs showing significant anti-proliferative effects. This research suggests the potential of such structures in developing new anti-cancer therapies (Soni et al., 2015).

Cardioprotective Agents Development

Another study involved the synthesis of benzoylguanidines as Na+/H+ exchanger inhibitors, aiming for use as adjunctive therapy in acute myocardial infarction treatment. The structural modification of benzoic acid derivatives, including compounds structurally related to this compound, was crucial for achieving potent inhibitory effects, highlighting the compound's relevance in developing treatments for heart conditions (Baumgarth et al., 1997).

Development of Antipsychotic Agents

Research on the synthesis and evaluation of compounds for their antidopaminergic properties, aiming at antipsychotic applications, utilized derivatives of benzoic acid, indicating the utility of such chemical structures in discovering new therapeutic agents (Högberg et al., 1990).

Chemical Reactivity and Material Science Applications

A study on 4-Bromo-3-(methoxymethoxy) benzoic acid, a compound similar to this compound, focused on its vibrational analysis and chemical reactivity descriptors, suggesting applications in material sciences and environmental assessments (Yadav et al., 2022).

Safety and Hazards

3-Bromo-4-(methylamino)benzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The protodeboronation of pinacol boronic esters, a process in which 3-Bromo-4-(methylamino)benzoic acid could potentially be involved, is not well developed . This suggests that there may be future research opportunities in this area .

Properties

IUPAC Name

3-bromo-4-(methylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-10-7-3-2-5(8(11)12)4-6(7)9/h2-4,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQWONZKVFZPDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660959
Record name 3-Bromo-4-(methylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131615-00-3
Record name 3-Bromo-4-(methylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-(methylamino)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-(methylamino)benzoic acid
Reactant of Route 3
3-Bromo-4-(methylamino)benzoic acid
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-(methylamino)benzoic acid
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-(methylamino)benzoic acid
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-(methylamino)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.